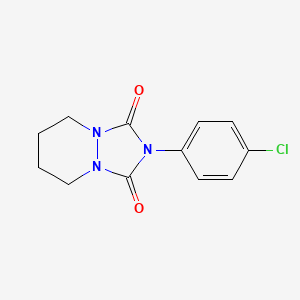![molecular formula C10H13ClN4 B12895419 N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-84-3](/img/structure/B12895419.png)
N-(Butan-2-yl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom and a sec-butyl group in its structure may contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a suitable alkylating agent in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(sec-Butyl)-5-hydroxyimidazo[1,2-a]pyrimidin-7-amine.
Reduction: Formation of N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine derivatives with reduced functional groups.
Substitution: Formation of N-(sec-Butyl)-5-substituted imidazo[1,2-a]pyrimidin-7-amine.
Wissenschaftliche Forschungsanwendungen
N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Wirkmechanismus
The mechanism of action of N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(sec-Butyl)-5-bromoimidazo[1,2-a]pyrimidin-7-amine
- N-(sec-Butyl)-5-fluoroimidazo[1,2-a]pyrimidin-7-amine
- N-(sec-Butyl)-5-iodoimidazo[1,2-a]pyrimidin-7-amine
Uniqueness
N-(sec-Butyl)-5-chloroimidazo[1,2-a]pyrimidin-7-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The sec-butyl group also contributes to its distinct chemical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
89099-84-3 |
|---|---|
Molekularformel |
C10H13ClN4 |
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
N-butan-2-yl-5-chloroimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H13ClN4/c1-3-7(2)13-9-6-8(11)15-5-4-12-10(15)14-9/h4-7H,3H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
UMFRCALEUHQXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=NC2=NC=CN2C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


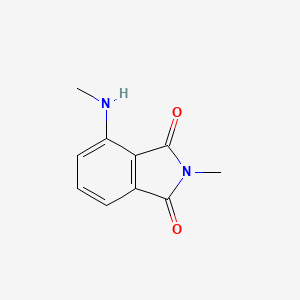
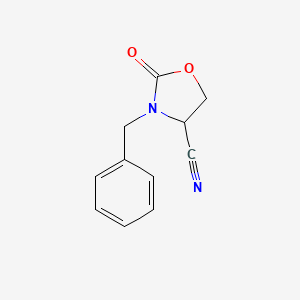
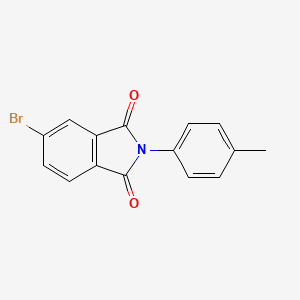
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)

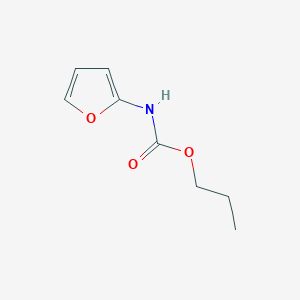
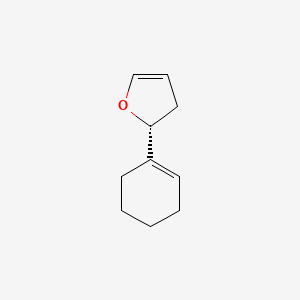
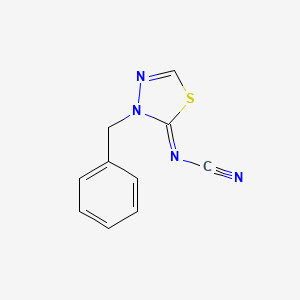
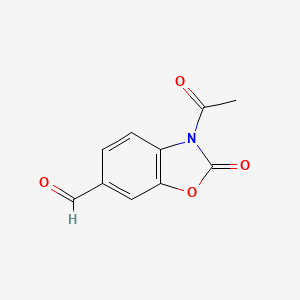
![Ethanone, 1-[4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]phenyl]-](/img/structure/B12895395.png)

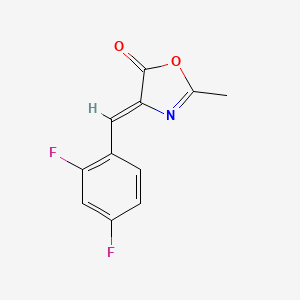
![7,8-Dibromoimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B12895413.png)
